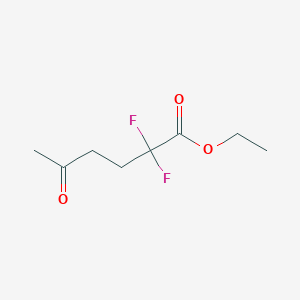

Hexanoic acid, 2,2-difluoro-5-oxo-, ethyl ester

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name hexanoic acid, 2,2-difluoro-5-oxo-, ethyl ester is derived through hierarchical substitution rules. The parent chain is a six-carbon hexanoic acid backbone, with modifications at specific positions:

- 2,2-difluoro : Two fluorine atoms substitute the hydrogen atoms at the second carbon.

- 5-oxo : A ketone group replaces a methylene unit at the fifth carbon.

- ethyl ester : The carboxylic acid terminus is esterified with ethanol.

The molecular formula C8H12F2O3 reflects these substitutions, with a molecular weight of 194.18 g/mol. The systematic SMILES notation CCOC(=O)C(F)(F)CCC(=O)C encodes the ethyl ester group (CCOC=O), the geminal difluoro substitution at C2 (C(F)(F)), and the ketone at C5 (CCC=O). The InChIKey ZUCCDLPTVDWFAQ-OLQVQODUSA-N uniquely identifies its stereochemical and structural features.

Mass spectrometry of related fluorinated esters, such as ethyl 2,2-difluorohexanoate, reveals fragmentation patterns dominated by the loss of ethoxy (C2H5O) and carbonyl (CO) groups. For this compound, analogous cleavage pathways are expected, with diagnostic peaks corresponding to [M – C2H5O]+ and [M – CO]+ ions.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by steric and electronic interactions between its substituents. Computational modeling using density functional theory (DFT) or molecular mechanics (e.g., RDKit’s ETKDG and UFF methods) predicts key structural features:

| Bond | Length (Å) | Hybridization |

|---|---|---|

| C2–F | 1.35–1.40 | sp3–sp3 |

Properties

CAS No. |

295360-05-3 |

|---|---|

Molecular Formula |

C8H12F2O3 |

Molecular Weight |

194.18 g/mol |

IUPAC Name |

ethyl 2,2-difluoro-5-oxohexanoate |

InChI |

InChI=1S/C8H12F2O3/c1-3-13-7(12)8(9,10)5-4-6(2)11/h3-5H2,1-2H3 |

InChI Key |

YFIYHDGAHONZRV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCC(=O)C)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Oxo-Hexanoic Acid Esters

A well-documented method for preparing 5-oxo-hexanoic acid esters involves ozonolysis of isophorone or related precursors, followed by alcoholysis and esterification steps. According to patent EP0065707B1, the process includes:

- Ozonolysis of isophorone in the presence of solvents such as ethyl acetate or alcohols corresponding to the ester residue.

- Alcoholysis of the ozone addition product by adding the corresponding alcohol (e.g., ethanol for ethyl esters).

- Use of strong acids like sulfuric or hydrochloric acid to catalyze esterification.

- Isolation of the ester by vacuum distillation or extraction.

Key parameters:

| Parameter | Range/Value |

|---|---|

| Ozonolysis temperature | -80 to +50 °C (preferably -10 to +30 °C) |

| Ozonolysis duration | 0.5 to 5 hours |

| Concentration of substrate | 5 to 35% (w/w) |

| Esterification temperature | 20 to 150 °C (average ~3 hours) |

| Isolation method | Vacuum distillation (bp 80-82 °C / 14 mbar) |

This method yields 3,3-dimethyl-5-oxo-hexanoic acid ethyl ester, a close analog to the target compound without fluorine substitution.

Conversion to Fluorinated Derivatives

Fluorination at the 2-position (geminal difluoro substitution) can be achieved by specialized fluorination reagents or via fluorinated building blocks. Common approaches include:

- Use of electrophilic fluorinating agents (e.g., Selectfluor, NFSI) on keto esters.

- Introduction of fluorine via nucleophilic substitution on halogenated precursors.

- Incorporation of fluorinated synthons during chain assembly.

While specific protocols for 2,2-difluoro substitution on 5-oxo-hexanoic acid esters are scarce, analogous fluorination methods are reported in literature for similar keto esters.

Preparation via Nucleophilic Substitution and Esterification

A related synthetic route involves:

- Preparation of halo-hydroxy esters or activated dihydroxy esters as intermediates.

- Treatment with metal cyanides or fluorinating agents in solvents like ethanol or dimethylformamide at 0 °C to reflux temperature.

- Subsequent acidification and extraction steps to isolate the ester product.

This approach is exemplified in US patent US5155251A, which describes efficient preparation of cyano and keto esters by reacting halo esters with metal salts, avoiding costly protection/deprotection steps and enabling large-scale synthesis.

Decarboxylative Halogenation and Fluorination

Decarboxylative halogenation methods, such as the Hunsdiecker reaction and Barton ester halodecarboxylation, provide routes to halogenated esters from carboxylic acids. These methods can be adapted for fluorination, although direct fluorodecarboxylation is less common and more challenging.

Key features:

- Use of silver salts and halogen sources to convert carboxylic acids to alkyl halides or esters.

- Mild conditions with good functional group tolerance.

- Potential for selective fluorination near keto groups.

These methods offer potential pathways for introducing fluorine atoms into hexanoic acid derivatives.

Preparation of 5-Oxo-Hexanoic Acid and Derivatives by Condensation

Another approach involves the condensation of acetone with acrylic acid or its esters in the presence of basic catalysts and mesityl oxide as a co-reactant or intermediate. This process yields 5-oxo-hexanoic acid or its esters, which can then be fluorinated or further modified.

Reaction conditions:

| Component | Typical Amounts/Conditions |

|---|---|

| Acrylic acid or ester | 18-20% by weight |

| Acetone | Excess, ~65-70% by weight |

| Basic catalyst (e.g., isopropylamine) | ~1% by weight |

| Hydroquinone (inhibitor) | ~0.05% by weight |

| Temperature | ~230 °C |

| Reaction time | 30 minutes to 1 hour |

Yields of 5-oxo-hexanoic acid esters are typically 60-70% based on acrylic acid conversion.

Summary Table of Preparation Methods

Research Findings and Considerations

- The ozonolysis method provides a clean route to keto esters but requires careful control of ozone exposure and temperature to avoid over-oxidation.

- The haloester substitution method is advantageous for introducing cyano or fluoro groups, with metal salts facilitating nucleophilic substitution under mild conditions.

- Decarboxylative halogenation is a versatile method for halide introduction but fluorination remains challenging and may require specialized reagents or photochemical activation.

- The condensation method is industrially relevant for producing keto acid esters and can be adapted for fluorinated derivatives by subsequent fluorination steps or using fluorinated acrylic acid analogs.

Chemical Reactions Analysis

Hexanoic acid, 2,2-difluoro-5-oxo-, ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon positions, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Solvents: Anhydrous ethanol, diethyl ether

Major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives.

Scientific Research Applications

Hexanoic acid, 2,2-difluoro-5-oxo-, ethyl ester has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of hexanoic acid, 2,2-difluoro-5-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following ethyl esters share structural or functional similarities with hexanoic acid, 2,2-difluoro-5-oxo-, ethyl ester:

Functional and Physicochemical Differences

- This property is critical in agrochemicals or pharmaceuticals .

- Ketone Reactivity: The 5-oxo group introduces a reactive site absent in ethyl hexanoate, enabling participation in condensation or nucleophilic addition reactions. This contrasts with esters like ethyl caproate, which lack such functional diversity .

- Boiling Points and Solubility: Fluorination typically reduces volatility (higher boiling point) and alters solubility. For example, ethyl hexanoate has a boiling point of 167°C, while the difluoro-5-oxo derivative is expected to have a higher value due to increased polarity and molecular weight.

Role in Flavor and Fragrance

Its structural complexity and electronegative groups likely render it less volatile and less suitable for flavor applications compared to simpler esters.

Biological Activity

Hexanoic acid, 2,2-difluoro-5-oxo-, ethyl ester (CAS No. 295360-05-3), is a chemical compound characterized by its unique functional groups, including a keto group and difluoro substituents. This article explores its biological activity, synthesis methods, reactivity, and potential applications in various fields.

- Molecular Formula : CHFO

- Molecular Weight : 194.18 g/mol

- IUPAC Name : Ethyl 2,2-difluoro-5-oxohexanoate

Synthesis Methods

This compound can be synthesized through various organic reactions. The most common methods include:

- Esterification : Reacting hexanoic acid with ethanol in the presence of an acid catalyst.

- Fluorination : Introducing difluoro groups via electrophilic fluorination techniques.

- Keto Group Formation : Utilizing acylation reactions to introduce the keto functionality at the 5-position.

Biological Activity

The biological activity of this compound is influenced by its structural features:

- Nucleophilic Addition Reactions : The keto group allows for participation in nucleophilic addition reactions, which can lead to various biological interactions.

- Electrophilicity Enhancement : The presence of fluorine atoms increases the compound's electrophilicity compared to non-fluorinated analogs, potentially enhancing its reactivity in biological systems.

Potential Applications

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. Further investigation into the specific activity of hexanoic acid derivatives is warranted.

- Pharmaceutical Development : The unique structure may allow for the development of new therapeutic agents targeting specific biological pathways.

- Chemical Intermediates : Due to its reactivity, it can serve as a precursor in synthesizing more complex organic molecules.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various hexanoic acid derivatives, it was found that compounds with keto and fluorinated groups displayed enhanced activity against certain bacterial strains compared to their non-fluorinated counterparts. This suggests that this compound may also exhibit similar properties.

Case Study 2: Reactivity in Biological Systems

Research focusing on the interaction of hexanoic acid derivatives with biological macromolecules indicated that the difluoro substituents significantly affect binding affinities and reaction kinetics. This study utilized kinetic assays to measure the rate of reaction between the compound and various nucleophiles.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Hexanoic acid | CHO | Simple structure without fluorine |

| Ethyl 4-acetylbutyrate | CHO | Different acyl substitution; no fluorine |

| Hexanoic acid, 5-oxo-, ethyl ester | CHO | Lacks fluorine; simpler structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.